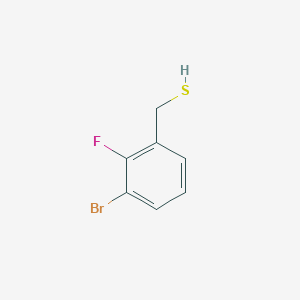
(3-Bromo-2-fluorophenyl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-2-fluorophenyl)methanethiol is an organic compound with the molecular formula C7H6BrFS It is characterized by the presence of a bromine atom at the third position, a fluorine atom at the second position, and a methanethiol group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-fluorophenyl)methanethiol typically involves the bromomethylation of thiols. One efficient method involves the use of bromomethyl reagents, which directly deliver the desired product in high yield . The reaction conditions often include the use of a base and a solvent such as dichloromethane.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Bromo-2-fluorophenyl)methanethiol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the thiol group.
Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products:
Substitution: Products include various substituted phenylmethanethiols.
Oxidation: Products include disulfides and sulfonic acids.
Reduction: Products include the corresponding hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-2-fluorophenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-reactive agents and their biological effects.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Bromo-2-fluorophenyl)methanethiol involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and fluorine atoms makes the compound susceptible to nucleophilic substitution reactions. The thiol group can participate in redox reactions, forming disulfides or sulfonic acids. These reactions are facilitated by the electronic effects of the substituents on the phenyl ring.
Vergleich Mit ähnlichen Verbindungen
(3-Bromo-2-fluorophenyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(3-Bromo-2-fluorophenyl)amine: Contains an amine group instead of a thiol group.
(3-Bromo-2-fluorophenyl)ethanethiol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: (3-Bromo-2-fluorophenyl)methanethiol is unique due to the combination of bromine, fluorine, and thiol groups on the phenyl ring
Eigenschaften
Molekularformel |
C7H6BrFS |
|---|---|
Molekulargewicht |
221.09 g/mol |
IUPAC-Name |
(3-bromo-2-fluorophenyl)methanethiol |
InChI |
InChI=1S/C7H6BrFS/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 |
InChI-Schlüssel |
LVZJTAOKZDDSME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)F)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


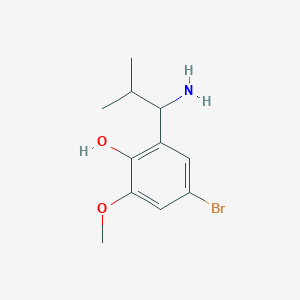
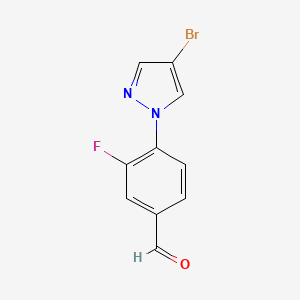
![2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene](/img/structure/B13304173.png)
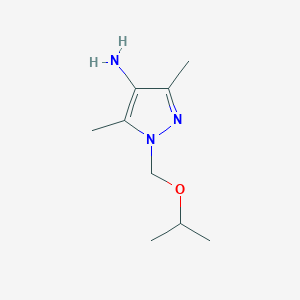
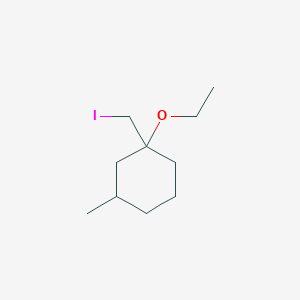
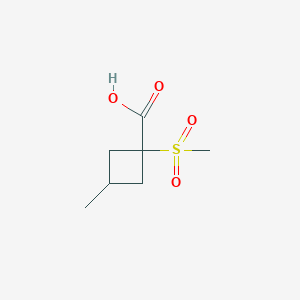
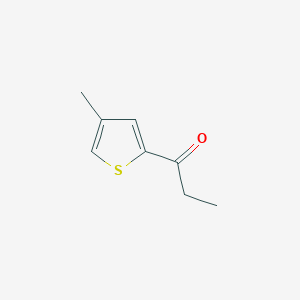
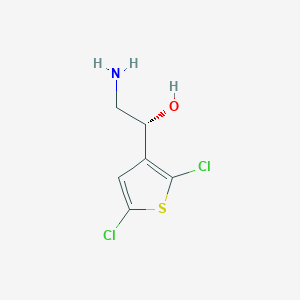
![3-Methoxy-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13304217.png)
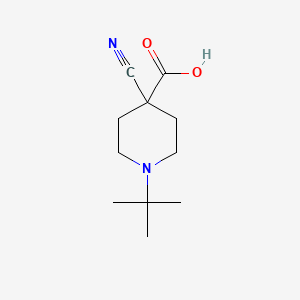

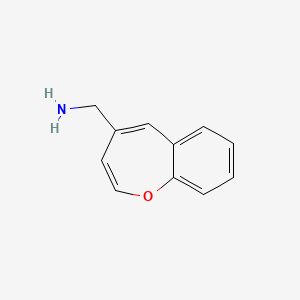
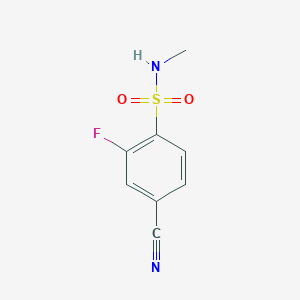
amine](/img/structure/B13304234.png)
